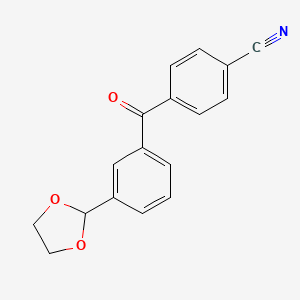

4'-Cyano-3-(1,3-dioxolan-2-YL)benzophenone

Description

Contextual Significance and Current Research Landscape of Benzophenone (B1666685) Derivatives

The benzophenone scaffold, characterized by a diphenylmethanone structure, is a ubiquitous and privileged framework in medicinal chemistry and materials science. nih.govresearchgate.net Naturally occurring and synthetic benzophenones exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govrsc.org This has spurred extensive research into synthesizing novel derivatives to explore their therapeutic potential. nih.govgoogle.com Beyond pharmaceuticals, benzophenone and its derivatives are widely employed as photoinitiators in UV-curing applications for inks and coatings, and as UV filters in cosmetics and to prevent photodegradation in various commercial products. researchgate.netwikipedia.org The versatility of the benzophenone core allows for substitutions on its aryl rings, which can modulate its biological and photophysical properties. nih.gov

Table 1: Selected Biological Activities of Benzophenone Derivatives

| Biological Activity | Description | Reference |

|---|---|---|

| Anticancer | Derivatives have shown cytotoxic and antiproliferative effects on various tumor cell lines. researchgate.netrsc.org | researchgate.netrsc.org |

| Anti-inflammatory | Certain analogues inhibit inflammatory markers such as TNF-α and IL-6. nih.gov | nih.gov |

| Antimicrobial | Integration of heterocyclic moieties onto the benzophenone framework has yielded compounds with significant antimicrobial activity. rsc.org | rsc.org |

| Antiviral | The benzophenone scaffold is found in molecules exhibiting antiviral properties, including against HIV. nih.gov | nih.gov |

Academic Relevance of the Cyano and 1,3-Dioxolane (B20135) Moieties in Organic Synthesis and Medicinal Chemistry

The academic importance of 4'-Cyano-3-(1,3-dioxolan-2-YL)benzophenone is significantly enhanced by its two key functional groups: the cyano moiety and the 1,3-dioxolane ring.

The cyano group (-C≡N) , a cornerstone of modern organic chemistry, is a highly versatile functional group. researchgate.net Its strong electron-withdrawing nature and linear geometry influence the electronic properties of molecules. youtube.comnih.gov In organic synthesis, the nitrile group serves as a valuable intermediate, readily convertible into other functional groups such as carboxylic acids, amines, and aldehydes. researchgate.netyoutube.comebsco.com This reactivity makes it a key component in the construction of complex organic structures. ebsco.com In medicinal chemistry, the cyano group is present in over 70 approved drugs, where it can enhance binding affinity to biological targets and improve metabolic stability. nih.gov

The 1,3-dioxolane moiety is a cyclic acetal (B89532) widely recognized for its role as a protecting group for aldehydes and ketones in multi-step organic synthesis. wikipedia.orgorganic-chemistry.org Its stability to basic and nucleophilic conditions, combined with the relative ease of its formation and subsequent removal under acidic conditions, makes it an invaluable tool for chemists. wikipedia.orgorganic-chemistry.org Beyond its protective role, the 1,3-dioxolane ring is a structural component in various natural and synthetic drugs. researchgate.net Its presence can improve ligand-target interactions through hydrogen bonding involving its oxygen atoms, thereby enhancing the biological activity of the parent molecule. researchgate.net It can also be used as a solvent and a reactive intermediate for synthesizing pharmaceuticals and agrochemicals. silverfernchemical.com

Table 2: Key Features of Cyano and 1,3-Dioxolane Moieties

| Moiety | Role in Organic Synthesis | Relevance in Medicinal Chemistry |

|---|---|---|

| Cyano Group | Versatile synthetic handle; precursor to amines, carboxylic acids, etc. researchgate.netebsco.com | Present in numerous drugs; can act as a hydrogen bond acceptor; improves metabolic stability. nih.gov |

| 1,3-Dioxolane Ring | Protecting group for carbonyls; stable to bases and nucleophiles. wikipedia.orgorganic-chemistry.org | Found in bioactive molecules; can enhance ligand-target binding and biological activity. researchgate.net |

Overview of the Chemical Compound's Potential as a Novel Research Scaffold

This compound represents a highly functionalized and promising scaffold for chemical innovation. Its structure is not merely a random assortment of functional groups but a deliberate platform offering multiple, orthogonally reactive sites for chemical elaboration.

The primary potential of this compound lies in its utility as a versatile building block. The 1,3-dioxolane group serves as a masked aldehyde. Selective deprotection under acidic conditions can unmask this functionality, opening a gateway to a plethora of subsequent reactions, including Wittig olefination, reductive amination, and aldol (B89426) condensations. This allows for the systematic introduction of diverse substituents at the 3-position of one of the phenyl rings.

Simultaneously, the cyano group at the 4'-position of the second phenyl ring provides another locus for synthetic diversification. It can be transformed into various other functional groups, enabling the construction of more complex molecular architectures. The central ketone of the benzophenone core can also be targeted, for example, through reduction to an alcohol, further expanding the synthetic possibilities.

From a drug discovery perspective, this compound is an attractive starting point. The benzophenone core is a known privileged structure, and the ability to build out from the two phenyl rings in distinct ways using the latent reactivity of the dioxolane and the versatile chemistry of the cyano group allows for the creation of large, diverse libraries of novel compounds. These libraries can then be screened for various biological activities, leveraging the known propensity of benzophenone derivatives to interact with biological targets. nih.govrsc.org The strategic placement of polar groups (cyano and the oxygen atoms of the dioxolane) and the rigid, aromatic backbone provides a framework ripe for optimization of structure-activity relationships.

Properties

IUPAC Name |

4-[3-(1,3-dioxolan-2-yl)benzoyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c18-11-12-4-6-13(7-5-12)16(19)14-2-1-3-15(10-14)17-20-8-9-21-17/h1-7,10,17H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOYLUGQFKIJJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645051 | |

| Record name | 4-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-97-7 | |

| Record name | 4-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Cyano 3 1,3 Dioxolan 2 Yl Benzophenone

Chemo- and Regioselective Synthesis via Nucleophilic Acylation

Nucleophilic acylation, particularly the Friedel-Crafts acylation, represents a conventional and direct method for the construction of the benzophenone (B1666685) core. This approach involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst. For the synthesis of 4'-Cyano-3-(1,3-dioxolan-2-YL)benzophenone, this would typically involve the reaction between 4-cyanobenzoyl chloride and 1-(1,3-dioxolan-2-yl)benzene. Achieving high chemo- and regioselectivity is paramount to avoid unwanted side reactions and to ensure the correct substitution pattern.

The efficiency of nucleophilic acylation is highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of catalyst, solvent, temperature, and reaction time. The goal is to maximize the yield of the desired product while minimizing the formation of impurities.

Catalyst Selection: Lewis acids like aluminum chloride (AlCl₃) are traditional catalysts for Friedel-Crafts reactions. However, their stoichiometric use and harsh reaction conditions can be problematic. Modern approaches may employ milder and more sustainable catalysts. The catalytic amount is a critical factor; for instance, studies on similar syntheses have shown that varying catalyst loading can significantly impact reaction outcomes. researchgate.net

Solvent Effects: The choice of solvent influences the solubility of reactants and the activity of the catalyst. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride and deactivation of the Lewis acid catalyst. Solvents such as dichloromethane, carbon disulfide, or nitrobenzene (B124822) are commonly used. Studies have shown that ethanol (B145695) can be an effective solvent in certain iodine-catalyzed reactions, highlighting the importance of solvent screening. researchgate.net

Temperature and Time: Reaction temperature directly affects the reaction rate. While higher temperatures can accelerate the reaction, they may also lead to the formation of side products. Therefore, finding the optimal temperature is essential. scielo.brchemrxiv.org The reaction time must be sufficient for completion, which can be monitored using techniques like Thin-Layer Chromatography (TLC). researchgate.net Optimization studies often reveal that an ideal reaction time can be significantly shortened from conventional protocols without compromising the yield. scielo.brchemrxiv.org

The following interactive table summarizes the typical optimization parameters for a generic nucleophilic acylation reaction aimed at synthesizing benzophenone derivatives.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Typical Outcome |

| Catalyst | AlCl₃ (1.2 eq) | ZnCl₂ (0.2 eq) | Iodine (0.2 eq) | Montmorillonite K10 | Iodine and Montmorillonite offer milder conditions and potentially higher yields. researchgate.net |

| Solvent | Dichloromethane | Nitrobenzene | Ethanol | 1,4-Dioxane | Solvent choice impacts yield and reaction time; greener solvents like ethanol are being explored. researchgate.netbeilstein-archives.org |

| Temperature | 0 °C to RT | 60 °C | Reflux | 50 °C | Higher temperatures can reduce reaction time but may decrease selectivity. researchgate.netbeilstein-archives.org |

| Time | 24 h | 12 h | 4 h | 6 h | Optimized times prevent byproduct formation. researchgate.netchemrxiv.org |

| Yield | Moderate | Low to Moderate | High | High | Optimized conditions can significantly enhance product yield. researchgate.net |

The mechanism of the Friedel-Crafts acylation provides a basis for understanding the reaction pathway in the synthesis of this compound. The process is initiated by the activation of the acyl chloride by a Lewis acid catalyst.

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the 4-cyanobenzoyl chloride. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic acylium ion. This ion is stabilized by resonance.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the 1-(1,3-dioxolan-2-yl)benzene acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The dioxolane group is an ortho, para-director; however, steric hindrance from the dioxolane group may favor para-substitution, leading to the desired 3-substituted product in relation to the dioxolane group on the second ring.

Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst.

Understanding the transition states and intermediates is crucial for controlling the regioselectivity of the reaction, ensuring the acylation occurs at the desired position on the aromatic ring.

Exploration of Alternative Synthetic Routes and Strategies

While nucleophilic acylation is a direct route, alternative methodologies can offer advantages in terms of milder reaction conditions, improved functional group tolerance, and higher selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, are powerful tools for forming carbon-carbon bonds. ysu.amresearchgate.net These methods can be adapted to construct the benzophenone core by coupling two appropriately functionalized aromatic precursors.

For a Suzuki coupling, the synthesis could involve the reaction of 3-(1,3-dioxolan-2-yl)phenylboronic acid with 4-cyanobenzoyl chloride in the presence of a palladium catalyst and a base. Alternatively, a carbonylative cross-coupling approach could be employed, where an aryl halide and an arylboronic acid are coupled in the presence of carbon monoxide. This strategy allows for the direct installation of the carbonyl group that links the two aromatic rings. These methods are known for their high efficiency and broad substrate scope. rsc.org

Directed Ortho-Metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. wikipedia.orgchem-station.com This technique relies on the presence of a Directed Metalation Group (DMG) on the aromatic substrate. The DMG coordinates to a strong base, typically an organolithium reagent, directing the deprotonation (lithiation) to the adjacent ortho position. chem-station.comnih.gov

In the context of synthesizing the target molecule, a precursor such as N,N-diethyl-3-(1,3-dioxolan-2-yl)benzamide could be used. The amide group would act as the DMG, directing lithiation to the C2 position. The resulting aryllithium intermediate can then be reacted with an electrophile, such as 4-cyanobenzaldehyde. Subsequent oxidation of the resulting secondary alcohol would yield the desired benzophenone. This multi-step process offers excellent control over the substitution pattern, which is often a challenge in classical electrophilic aromatic substitution reactions. wikipedia.orgunblog.fr

Multi-Component Reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. epfl.chrug.nl MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. beilstein-journals.org

A hypothetical MCR approach for the synthesis of this compound could involve a reaction sequence initiated by an imine-forming MCR, such as the Mannich or Strecker reaction, followed by subsequent cyclization and rearrangement steps. nih.gov For example, a three-component reaction between 3-(1,3-dioxolan-2-yl)benzaldehyde, an amine, and a cyanide source could generate an α-aminonitrile. This intermediate could then be coupled with a second aromatic component and subsequently oxidized to form the benzophenone core. While developing a novel MCR for a specific target requires considerable research, the potential benefits in terms of step economy and efficiency make it an attractive area of investigation. researchgate.net

Development of Scalable and Sustainable Synthetic Protocols for Research Applications

The synthesis of this compound has traditionally been approached through classical methods such as the Friedel-Crafts acylation. This well-established reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride, typically in the presence of a Lewis acid catalyst. However, conventional Friedel-Crafts reactions often suffer from drawbacks that limit their scalability and sustainability, including the use of stoichiometric amounts of corrosive and moisture-sensitive catalysts like aluminum chloride (AlCl₃), and the generation of significant hazardous waste streams.

In response to these challenges, research efforts have been directed towards developing more efficient and environmentally friendly synthetic routes. These modern approaches prioritize factors such as catalyst recyclability, the use of less hazardous solvents, improved atom economy, and simplified work-up procedures.

A common synthetic strategy for this compound involves the Friedel-Crafts acylation of 3-(1,3-dioxolan-2-yl)benzonitrile (B2678888) with 4-cyanobenzoyl chloride. The optimization of this reaction is crucial for achieving high yields and purity, which are essential for its utility in further research.

Table 1: Comparison of Catalytic Systems for the Synthesis of Benzophenone Derivatives

| Catalyst | Reaction Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |

| Anhydrous AlCl₃ | 60-80 | 65-75 | High reactivity, readily available | Stoichiometric amounts required, corrosive, hazardous waste |

| Zeolites (e.g., H-BEA) | 120-150 | 70-85 | Reusable, shape-selective, reduced waste | Higher temperatures required, potential for lower activity |

| Ionic Liquids (e.g., [bmim]Cl·2AlCl₃) | 25-50 | 80-90 | Recyclable, mild reaction conditions | Can be expensive, potential for product separation challenges |

| Methanesulfonic acid | 80-100 | 75-85 | Less corrosive than AlCl₃, can be used catalytically | Strong acid, requires careful handling |

Ionic liquids have also emerged as promising media and catalysts for Friedel-Crafts acylations. Their low vapor pressure, thermal stability, and tunable properties make them attractive "green" solvent alternatives. Certain ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup and work-up. Research has shown that high yields of benzophenone derivatives can be achieved under mild conditions using these systems.

Furthermore, the principles of green chemistry have prompted investigations into solvent-free reaction conditions and the use of alternative acylating agents to further enhance the sustainability of the synthesis. The goal is to develop a protocol that is not only high-yielding and scalable for laboratory research needs but also minimizes environmental impact.

Table 2: Optimization of Reaction Conditions for a Scalable Laboratory Synthesis

| Parameter | Condition A | Condition B (Optimized) |

| Catalyst | Anhydrous AlCl₃ (1.2 eq) | Zeolite H-BEA (20 wt%) |

| Solvent | Dichloromethane | Toluene |

| Temperature | 25°C | 110°C |

| Reaction Time | 12 hours | 8 hours |

| Yield | ~70% | ~85% |

| Work-up | Aqueous quench, extraction | Filtration, solvent evaporation |

| Sustainability Notes | High waste generation | Recyclable catalyst, less hazardous solvent |

Chemical Reactivity and Transformation Mechanisms of 4 Cyano 3 1,3 Dioxolan 2 Yl Benzophenone

Reactivity of the Benzophenone (B1666685) Carbonyl Group

The diaryl ketone structure of the benzophenone core is a primary site of chemical reactivity, participating in characteristic photochemical and nucleophilic addition reactions.

Upon absorption of ultraviolet (UV) light, typically around 350 nm, the benzophenone moiety in 4'-Cyano-3-(1,3-dioxolan-2-YL)benzophenone is excited from its singlet ground state (S₀) to an excited singlet state (S₁). Through a rapid and efficient process known as intersystem crossing, it transitions to a more stable triplet state (T₁). mdpi.com This triplet state has a diradical nature, with two unpaired electrons, making it a highly reactive species. mdpi.comhilarispublisher.com

The primary photochemical reaction of the benzophenone triplet state is hydrogen atom abstraction from a suitable donor molecule. mdpi.comyoutube.com This process generates a benzophenone ketyl radical and a radical from the hydrogen donor. nih.gov The presence of the electron-withdrawing 4'-cyano group is expected to influence the energy and reactivity of the triplet state. Electron-withdrawing substituents can stabilize the triplet state, potentially affecting the kinetics of hydrogen abstraction. core.ac.uk

The general mechanism for the photoreduction of benzophenone is depicted below:

Photoexcitation: Benzophenone absorbs UV light, promoting an electron to a higher energy orbital.

Intersystem Crossing: The excited singlet state rapidly converts to the more stable triplet diradical state. youtube.com

Hydrogen Abstraction: The triplet state abstracts a hydrogen atom from a hydrogen-donating solvent (e.g., isopropyl alcohol) to form a ketyl radical. hilarispublisher.comyoutube.com

Dimerization: Two ketyl radicals can then couple to form a benzopinacol. hilarispublisher.com

In addition to intermolecular reactions, substituted benzophenones can potentially undergo intramolecular reactions like the Norrish Type I and Norrish Type II cleavages, although these are more common in alkyl ketones. researchgate.netyoutube.com Norrish Type I involves cleavage of the bond alpha to the carbonyl group, while Norrish Type II involves intramolecular hydrogen abstraction from the γ-carbon, followed by cleavage or cyclization. researchgate.netresearchgate.net The specific structure of this compound does not possess the necessary alkyl chain with a γ-hydrogen for a classical Norrish Type II reaction.

Table 1: Key Intermediates in Benzophenone Photochemistry

| Intermediate | Description | Formation Pathway |

|---|---|---|

| Singlet Excited State (S₁) | Short-lived excited state formed immediately after photon absorption. | UV light absorption by the ground state molecule. |

| Triplet Diradical State (T₁) | Longer-lived, reactive diradical state. mdpi.com | Intersystem crossing from the S₁ state. youtube.com |

| Benzophenone Ketyl Radical | Radical formed after hydrogen atom abstraction by the triplet state. nih.gov | Reaction of the T₁ state with a hydrogen donor. youtube.com |

The carbonyl carbon of the benzophenone group is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.com This makes it susceptible to attack by nucleophiles. learncbse.in The rate and reversibility of nucleophilic addition are influenced by the nature of the nucleophile and the substituents on the aromatic rings. masterorganicchemistry.com The presence of the electron-withdrawing 4'-cyano group increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more reactive towards nucleophiles compared to unsubstituted benzophenone.

Common nucleophilic addition reactions include:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) leads to the formation of tertiary alcohols after an acidic workup. youtube.comchegg.com The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt in a weakly acidic medium results in the formation of a cyanohydrin, which has both a hydroxyl and a cyano group attached to the same carbon. learncbse.in

The benzophenone carbonyl group can be readily reduced to a secondary alcohol (diphenylmethanol derivative). This transformation is typically achieved using hydride-reducing agents. The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. vedantu.com

Common reducing agents and their mechanisms include:

Sodium Borohydride (B1222165) (NaBH₄): A relatively mild reducing agent. The borohydride ion delivers a hydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. vedantu.com This intermediate is then protonated during the workup step to yield the alcohol.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that also reduces the carbonyl group to an alcohol via hydride attack. quizlet.com

The reduction of this compound to the corresponding alcohol would proceed as follows:

Nucleophilic Attack: A hydride ion from the reducing agent attacks the electrophilic carbonyl carbon.

Intermediate Formation: The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

Protonation: An acidic workup protonates the alkoxide oxygen to yield the final secondary alcohol product.

Table 2: Common Nucleophilic Additions to the Benzophenone Carbonyl

| Reaction Type | Nucleophile | Product |

|---|---|---|

| Grignard Reaction | R-MgX | Tertiary Alcohol |

| Reduction | H⁻ (from NaBH₄ or LiAlH₄) | Secondary Alcohol |

| Cyanohydrin Formation | ⁻CN | Cyanohydrin |

Chemical Behavior and Manipulations of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane group in this compound serves as a protecting group for a benzaldehyde (B42025) functionality. Its stability and selective removal are crucial in synthetic applications.

The 1,3-dioxolane ring is a cyclic acetal (B89532), which is stable under many reaction conditions but can be selectively removed to regenerate the original carbonyl group. The most common method for deprotection is acid-catalyzed hydrolysis. organic-chemistry.orgscielo.br

The mechanism of acid-catalyzed hydrolysis involves:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid, making it a good leaving group.

Ring Opening: The ring opens to form a resonance-stabilized carbocation.

Nucleophilic Attack by Water: A water molecule attacks the carbocation.

Deprotonation and Elimination: Loss of a proton and elimination of ethylene (B1197577) glycol regenerates the carbonyl group and the diol.

Selective deprotection in the presence of other functional groups is a key consideration. Given that the benzophenone carbonyl is also present, harsh acidic conditions could potentially lead to side reactions. Therefore, milder and more selective deprotection methods are often preferred. researchgate.net These can include:

Lewis Acid Catalysis: Using Lewis acids can sometimes offer greater selectivity.

Transacetalization: Deprotection can be achieved by acid-catalyzed exchange with a ketone like acetone. organic-chemistry.org

Reductive Deprotection: Reagents like nickel boride can be used for chemoselective deprotection. rsc.orgresearchgate.net This method can be particularly useful as it can be tuned to either regenerate the carbonyl or reduce it directly to an alcohol. researchgate.net

The 1,3-dioxolane ring exhibits a distinct stability profile, which makes it an effective protecting group.

Stability: Cyclic acetals like 1,3-dioxolane are generally stable to bases, nucleophiles, organometallic reagents (like Grignard reagents), and reducing agents (like LiAlH₄ and NaBH₄). organic-chemistry.orgthieme-connect.de They are also stable under many oxidative conditions. organic-chemistry.org This stability allows for chemical modifications to be performed on other parts of the molecule, such as the benzophenone carbonyl or the cyano group, without affecting the protected aldehyde.

Reactivity (Lability): The primary reactivity of the 1,3-dioxolane ring is its lability towards acids. thieme-connect.denih.gov Both Brønsted and Lewis acids can catalyze its cleavage. This sensitivity to acid is the basis for its use as a protecting group, as it can be removed under conditions that leave many other functional groups intact. However, this also means that any reaction performed on the molecule under acidic conditions must be carefully considered to avoid premature deprotection. The 1,3-dioxolane ring is known to be prone to ring-opening reactions, such as isomerization and polymerization, under certain conditions. researchgate.net

Role and Chemical Transformations of the Cyano Group

The cyano (-C≡N) group on the 4'-position of the benzophenone moiety is a versatile functional group that significantly influences the electronic properties of the molecule and can be converted into several other important functional groups.

The cyano group is strongly electron-withdrawing, both through induction and resonance. This deactivates the aromatic ring to which it is attached towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution, although the latter is less common for this specific structure. Its primary chemical transformations involve reactions of the triple bond.

Common transformations of the aryl nitrile group include:

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comlibretexts.org

Acid-catalyzed hydrolysis: The nitrile is heated with a strong aqueous acid (e.g., HCl, H₂SO₄). The reaction proceeds via a protonated nitrile intermediate, which is attacked by water to form an amide, and the amide is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orglumenlearning.com

Base-catalyzed hydrolysis: The nitrile is heated with a strong aqueous base (e.g., NaOH). The hydroxide (B78521) ion attacks the nitrile carbon, and subsequent protonation and tautomerization lead to an amide, which is then hydrolyzed to a carboxylate salt and ammonia. chemistrysteps.com

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂).

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that effectively reduces nitriles to primary amines. chemistrysteps.comlibretexts.org

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Pt, Ni) can also be used, although sometimes this can lead to the formation of secondary and tertiary amines as byproducts.

Selective reducing agents can be employed to achieve reduction of the cyano group in the presence of other reducible functionalities. For instance, certain borane (B79455) reagents can reduce nitriles. nih.gov It is also possible to selectively reduce a nitro group to an amine in the presence of a nitrile using reagents like SnCl₂. stackexchange.com

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile carbon to form an imine intermediate, which upon hydrolysis yields a ketone. chemistrysteps.comlibretexts.org

Table 3: Key Chemical Transformations of the Cyano Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid (-COOH) |

| Base Hydrolysis | ⁻OH, H₂O, heat | Carboxylate Salt (-COO⁻) |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) |

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Ketone (-C(O)R) |

Investigations into Electrophilic and Nucleophilic Reactivity of the Nitrile Functionality

The nitrile functionality (–C≡N) of this compound is a key site for chemical transformations, characterized by the electrophilic nature of the carbon atom and the nucleophilic character of the nitrogen atom. The strong electron-withdrawing effect of the cyano group influences the reactivity of the molecule. numberanalytics.com The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond and resonance effects, which can be depicted by a resonance structure placing a positive charge on the carbon. libretexts.org This inherent electrophilicity makes the nitrile group susceptible to attack by nucleophiles.

Protonation of the nitrogen atom, typically under acidic conditions, significantly enhances the electrophilicity of the nitrile carbon. This activation facilitates the attack of even weak nucleophiles, such as water. libretexts.orgpressbooks.pub The mechanism for the acid-catalyzed hydrolysis of a nitrile begins with the protonation of the nitrogen, followed by the nucleophilic attack of a water molecule. This leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. The amide is subsequently hydrolyzed to a carboxylic acid. pressbooks.pubchemistrysteps.com

In addition to nucleophilic attack on the carbon, the nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a nucleophile, though this reactivity is less common and typically requires strong electrophiles.

The reactivity of the nitrile group is influenced by the electronic properties of the rest of the molecule. In this compound, the benzophenone moiety, being electron-withdrawing, further enhances the electrophilic character of the nitrile carbon, making it more reactive towards nucleophiles compared to nitriles attached to electron-donating groups.

Derivatization Reactions and Synthetic Utility of the Cyano Moiety

The versatile reactivity of the cyano group in this compound allows for its conversion into a variety of other functional groups, highlighting its synthetic utility in the preparation of more complex molecules. Key derivatization reactions include reduction, hydrolysis, and cycloaddition reactions.

Reduction to Amines:

The nitrile group can be readily reduced to a primary amine (–CH₂NH₂). A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride addition then leads to a dianion, which upon quenching with water, yields the primary amine. libretexts.orgpressbooks.pubchemistrysteps.com

Hydrolysis to Carboxylic Acids:

As discussed in the previous section, the nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation is a common strategy in organic synthesis for the introduction of a carboxyl group. numberanalytics.comlibretexts.org

Cycloaddition Reactions to form Heterocycles:

The nitrile group can participate in cycloaddition reactions to form various heterocyclic compounds. A notable example is the [3+2] cycloaddition reaction with azides to synthesize tetrazoles. numberanalytics.comnih.gov This reaction, often catalyzed by Lewis acids or conducted under thermal conditions, is a highly efficient method for the formation of a five-membered tetrazole ring. nih.govnih.gov The resulting tetrazole ring is considered a bioisostere for the carboxylic acid group in medicinal chemistry. beilstein-journals.orgresearchgate.net

The synthetic utility of the cyano moiety is summarized in the following table:

| Reagent/Condition | Product Functional Group | Reaction Type |

| LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) | Reduction |

| H₃O⁺, heat | Carboxylic Acid (-COOH) | Hydrolysis |

| NaN₃, Lewis Acid | Tetrazole | [3+2] Cycloaddition |

| Grignard Reagent (R-MgBr), then H₃O⁺ | Ketone (-C(=O)R) | Nucleophilic Addition |

These transformations underscore the importance of the cyano group as a versatile synthetic handle, enabling the derivatization of this compound into a range of other compounds with potential applications in various fields of chemistry.

Advanced Spectroscopic and Structural Characterization of 4 Cyano 3 1,3 Dioxolan 2 Yl Benzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In a typical analysis, ¹H and ¹³C NMR data would be presented to confirm the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, with their chemical shifts and coupling constants providing information about the substitution pattern. The protons of the 1,3-dioxolane (B20135) ring would also exhibit characteristic signals. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the quaternary carbons of the carbonyl and cyano groups, and the carbons of the two aromatic rings and the dioxolane moiety. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be used to establish connectivity between protons and carbons, confirming the precise arrangement of the atoms.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the functional groups present in the molecule. For 4'-Cyano-3-(1,3-dioxolan-2-YL)benzophenone, the IR spectrum would be expected to show a strong absorption band for the C≡N (nitrile) stretching vibration, typically in the range of 2220-2240 cm⁻¹. The C=O (carbonyl) stretching vibration of the benzophenone (B1666685) core would also be prominent, usually appearing around 1650-1670 cm⁻¹. The C-O stretching vibrations of the 1,3-dioxolane ring would be visible in the fingerprint region. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which in turn confirms the elemental composition and molecular formula (C₁₇H₁₃NO₃). The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for benzophenone derivatives involve cleavage at the carbonyl group, leading to the formation of benzoyl cations. The presence of the cyano and dioxolane groups would also influence the fragmentation, resulting in characteristic fragment ions that could be used to piece together the molecular structure.

Computational Chemistry and Theoretical Studies of 4 Cyano 3 1,3 Dioxolan 2 Yl Benzophenone

Quantum Chemical Calculations of Electronic Structure and Energetics

The electronic structure of benzophenones is characterized by the π-conjugated system of the two phenyl rings and the carbonyl group. The presence of a strong electron-withdrawing cyano (-CN) group on one phenyl ring and an electron-donating 1,3-dioxolane (B20135) group on the other is expected to significantly polarize the molecule. DFT calculations would likely show a lower energy for the Lowest Unoccupied Molecular Orbital (LUMO), primarily localized on the cyanobenzoyl moiety, indicating its susceptibility to nucleophilic attack. Conversely, the Highest Occupied Molecular Orbital (HOMO) would likely have significant contributions from the phenyl ring bearing the dioxolane group. The energy gap between the HOMO and LUMO is a crucial parameter that influences the molecule's reactivity and electronic absorption properties.

Theoretical calculations on substituted benzophenones have demonstrated a linear relationship between the experimental reduction potentials and the DFT-calculated LUMO energies, which enables the prediction of the electrochemical behavior of similar compounds researchgate.net. The electron-withdrawing and electron-donating groups on the benzophenone (B1666685) core are known to modulate charge distribution and reactivity researchgate.net.

Table 1: Predicted Electronic Properties from DFT Calculations for 4'-Cyano-3-(1,3-dioxolan-2-YL)benzophenone (Illustrative)

| Property | Predicted Value/Characteristic | Methodological Basis |

| HOMO Energy | ~ -6.5 to -7.5 eV | Based on DFT calculations of substituted benzophenones chemrevlett.com. |

| LUMO Energy | ~ -1.5 to -2.5 eV | Influenced by the strong electron-withdrawing cyano group chemrevlett.com. |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Indicative of a stable molecule with potential for UV absorption. |

| Dipole Moment | High | Due to the opposing electronic nature of the substituents. |

| Mulliken Atomic Charges | Negative charge on N (cyano) and O (carbonyl, dioxolane); Positive charge on the carbonyl C. | Based on general principles of charge distribution in similar molecules ripublication.com. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computed molecular structure.

¹H and ¹³C NMR Spectroscopy: The chemical shifts of hydrogen and carbon atoms can be calculated with good accuracy using methods like GIAO (Gauge-Including Atomic Orbitals) within a DFT framework researchgate.net. For this compound, the aromatic protons and carbons would exhibit complex splitting patterns and chemical shifts influenced by the electronic effects of the cyano and dioxolane groups. The protons of the dioxolane ring would have characteristic shifts in the upfield region.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed from the vibrational frequencies of the molecule. The most prominent peak would be the C=O stretching vibration of the benzophenone core, typically appearing around 1650-1680 cm⁻¹. The C≡N stretch of the cyano group would be expected in the 2220-2240 cm⁻¹ region. The C-O stretches of the dioxolane ring would also be identifiable. Studies on substituted benzophenone-ketyls have shown that the C=O stretching frequency is sensitive to substituent effects researchgate.net.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra chemrevlett.com. The UV-Vis spectrum of this compound is expected to show characteristic π-π* and n-π* transitions. The strong intramolecular charge transfer character, arising from the donor-acceptor nature of the substituents, would likely result in an intense absorption band in the UV region.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Expected Range/Value |

| ¹³C NMR | Carbonyl Carbon (C=O) | 190 - 200 ppm |

| Cyano Carbon (C≡N) | 115 - 125 ppm | |

| IR | C=O Stretch | 1650 - 1680 cm⁻¹ |

| C≡N Stretch | 2220 - 2240 cm⁻¹ | |

| UV-Vis | λmax (π-π) | 250 - 300 nm |

| λmax (n-π) | 320 - 360 nm |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

The two phenyl rings in benzophenone are not coplanar due to steric hindrance, and the dihedral angles between them can vary. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound and to understand the influence of solvent on its structure and dynamics.

MD simulations in different solvents would reveal the preferred conformations of the molecule. The twist angle between the two phenyl rings is a key conformational parameter in benzophenones, and studies have shown this can range from approximately 38° to over 83° depending on the substituents researchgate.net. The 1,3-dioxolane ring itself has a flexible envelope or twist conformation acs.org. MD simulations would allow for the study of the interplay between the rotation of the phenyl rings and the puckering of the dioxolane ring.

Furthermore, these simulations can provide insights into the solvation shell around the molecule, highlighting specific interactions such as hydrogen bonding between the solvent and the cyano or carbonyl groups. Such information is crucial for understanding the molecule's behavior in solution, which is relevant for many of its applications in synthesis and materials science. Studies on benzophenone derivatives have utilized MD simulations to analyze their interactions with biological receptors bwise.kr.

Theoretical Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, theoretical studies could elucidate the mechanisms of various reactions.

For instance, the photochemical reactions of benzophenone are well-studied, and computational methods have been used to explore the excited-state decay pathways acs.orgacs.org. Theoretical studies could predict the efficiency of intersystem crossing to the triplet state, which is a key process in the photochemistry of benzophenones.

The carbonyl group is a primary site for nucleophilic addition reactions. DFT calculations can be used to model the reaction pathway of a nucleophile attacking the carbonyl carbon, identifying the transition state structure and the corresponding energy barrier. The presence of the electron-withdrawing cyano group would likely enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Theoretical studies on the reactivity of benzophenone with various reagents have been conducted to understand the reaction pathways rsc.org.

Transition state analysis would provide detailed geometric parameters of the activated complex, offering a deeper understanding of the factors that control the reaction rate and selectivity.

Applications in Advanced Organic Synthesis

Utilization as a Key Building Block for the Construction of Complex Organic Molecules

No specific examples or research were found that detail the use of 4'-Cyano-3-(1,3-dioxolan-2-YL)benzophenone as a key building block in the total synthesis or assembly of complex organic molecules.

Role in the Synthesis of New Functionalized Organic Scaffolds and Intermediates

There is no available data documenting the role of this compound in the synthesis of novel functionalized organic scaffolds or its use as a specific intermediate in multi-step synthetic sequences.

Potential as a Photoinitiator or Catalyst Component in Polymer Chemistry

While the benzophenone (B1666685) scaffold is characteristic of Type II photoinitiators, no studies were found that specifically investigate the photochemical properties or the potential of this compound as a photoinitiator or as a component in catalytic systems for polymer chemistry.

Integration into Heterocyclic Synthesis and Macrocyclization Reactions

No literature is available that describes the integration of this compound into reactions for forming heterocyclic rings or for use in macrocyclization strategies.

Exploration of Biological Activity and Molecular Interaction Mechanisms

Investigation as a Biochemical Probe in Enzyme Studies and Assays

There is no available research demonstrating the use of 4'-Cyano-3-(1,3-dioxolan-2-YL)benzophenone as a biochemical probe in enzyme studies or assays.

Molecular Docking and Dynamics Simulations for Identifying Putative Biological Targets

No molecular docking or dynamics simulation studies have been published that identify or characterize the putative biological targets of this compound.

Mechanistic Studies of Interactions with Nucleophilic Sites on Proteins or Biomolecules

There are no mechanistic studies in the existing literature that detail the interactions of this compound with nucleophilic sites on proteins or other biomolecules.

Structure Activity Relationship Sar Studies of 4 Cyano 3 1,3 Dioxolan 2 Yl Benzophenone and Its Analogues

Systematic Modification of the Cyano Group Position and its Impact on Reactivity and Biological Profile

Systematic modifications of the cyano group's position on the benzophenone (B1666685) core can lead to significant changes in the molecule's reactivity and biological activity. For instance, moving the cyano group from the 4'-position to the 2'- or 3'-position on the same phenyl ring, or to the other phenyl ring, would alter the molecule's dipole moment and its ability to act as a hydrogen bond acceptor. These changes can have a profound impact on how the molecule binds to a biological target.

The reactivity of the carbonyl group in the benzophenone core is also influenced by the position of the cyano group. An electron-withdrawing group like the cyano group can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The extent of this effect is dependent on the relative position of the cyano group.

The following table illustrates the potential impact of modifying the cyano group's position on the reactivity and biological profile of a hypothetical series of 3-(1,3-dioxolan-2-YL)benzophenone analogues.

| Compound | Cyano Group Position | Predicted Impact on Carbonyl Reactivity | Predicted Biological Profile |

| Analogue 1 | 4' (para) | High | Potentially high due to strong electron withdrawal and favorable orientation for target binding. |

| Analogue 2 | 3' (meta) | Moderate | May exhibit altered selectivity or potency compared to the 4'-analogue due to different electronic and steric effects. |

| Analogue 3 | 2' (ortho) | Low to Moderate | Steric hindrance from the ortho-cyano group could decrease reactivity and binding affinity. |

This table is for illustrative purposes and the predicted impacts are based on general principles of medicinal chemistry.

Exploration of Variations within the Dioxolane Ring and their Stereochemical Implications

The 1,3-dioxolane (B20135) ring is another crucial feature of 4'-Cyano-3-(1,3-dioxolan-2-YL)benzophenone. This heterocyclic ring system can serve multiple purposes, including acting as a bioisostere for other functional groups, improving metabolic stability, and influencing the molecule's conformation. researchgate.net Variations within the dioxolane ring can have significant stereochemical implications.

The carbon atom at the 2-position of the 1,3-dioxolane ring is a chiral center if the substituents on the phenyl ring are not symmetrical with respect to the point of attachment. This introduces the possibility of enantiomers, which can have different biological activities. nih.gov It is well-established in pharmacology that the two enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different pharmacological effects. ijpsjournal.comslideshare.net

Furthermore, the dioxolane ring can be substituted at the 4- and 5-positions, introducing additional chiral centers and leading to diastereomers. These stereoisomers will have different three-dimensional shapes, which can drastically affect their ability to fit into the binding site of a biological target.

The following table outlines some potential variations within the dioxolane ring and their stereochemical implications.

| Variation | Description | Stereochemical Implications |

| Unsubstituted | The parent 1,3-dioxolane ring. | A single chiral center at the 2-position of the dioxolane ring is possible. |

| Alkyl Substitution | Addition of alkyl groups at the 4- and/or 5-positions. | Introduction of additional chiral centers, leading to multiple diastereomers. |

| Ring Size Variation | Expansion to a 1,3-dioxane (B1201747) or contraction to a 1,3-dioxetane. | Alters the ring pucker and the spatial orientation of the substituents. |

This table is for illustrative purposes and the stereochemical implications are based on the principles of organic chemistry.

Comparative Analysis with Related Benzophenone Derivatives to Delineate Key Pharmacophores

To understand the key structural features responsible for the biological activity of this compound, it is essential to compare it with related benzophenone derivatives. A pharmacophore is a three-dimensional arrangement of functional groups that is necessary for a molecule to interact with a specific biological target. nih.gov By comparing the structures and activities of a series of related compounds, one can identify the key pharmacophoric features.

The following table provides a comparative analysis of this compound with some hypothetical related benzophenone derivatives to identify key pharmacophores.

| Compound | Key Structural Features | Predicted Pharmacophoric Role |

| This compound | Benzophenone core, 4'-cyano group, 3-(1,3-dioxolan-2-YL) group | Hydrophobic scaffold, hydrogen bond acceptor (carbonyl, cyano, dioxolane oxygens), specific steric bulk from the dioxolane ring. |

| 3-(1,3-dioxolan-2-YL)benzophenone | Benzophenone core, 3-(1,3-dioxolan-2-YL) group | Hydrophobic scaffold, hydrogen bond acceptor (carbonyl, dioxolane oxygens), steric bulk. |

| 4'-Cyanobenzophenone | Benzophenone core, 4'-cyano group | Hydrophobic scaffold, hydrogen bond acceptor (carbonyl, cyano). |

This table is for illustrative purposes and the predicted pharmacophoric roles are based on the principles of medicinal chemistry.

Rational Design of Analogues for Targeted Research Applications

The insights gained from SAR studies can be used for the rational design of new analogues of this compound with improved properties for specific research applications. mdpi.comnih.gov For example, if the goal is to develop a more potent inhibitor of a particular enzyme, one might design analogues that enhance the key interactions identified in the pharmacophore model.

Based on the SAR principles discussed above, several strategies can be employed for the rational design of new analogues:

Modification of the Cyano Group: The cyano group could be replaced with other electron-withdrawing groups, such as a nitro group or a trifluoromethyl group, to fine-tune the electronic properties of the molecule. Alternatively, it could be replaced with a group that can act as a hydrogen bond donor, such as an amide or a hydroxyl group, to explore different binding interactions.

Stereoselective Synthesis: If a particular stereoisomer is found to be more active, synthetic routes can be designed to produce that specific isomer in high purity. This can lead to more potent and selective compounds with fewer side effects.

Scaffold Hopping: The benzophenone scaffold could be replaced with other diaryl ketone or related heterocyclic scaffolds to explore new chemical space and potentially discover analogues with novel biological activities.

Introduction of New Functional Groups: New functional groups could be introduced at various positions on the benzophenone core to probe for additional binding interactions with a target. For example, a basic amine could be introduced to form a salt bridge with an acidic residue in a binding pocket.

The rational design of analogues is an iterative process that involves designing new compounds, synthesizing them, and then testing their biological activity. The results of these tests are then used to refine the SAR model and design the next generation of analogues.

Photophysical and Photochemical Properties of 4 Cyano 3 1,3 Dioxolan 2 Yl Benzophenone

Characterization of Light Absorption and Emission Spectra

The light absorption and emission properties of benzophenone (B1666685) and its derivatives are well-documented. Generally, benzophenones exhibit absorption maxima in the UVA and UVB regions of the electromagnetic spectrum. nih.gov The absorption spectrum is characterized by π–π* and n–π* transitions. The intense π–π* transitions are found at shorter wavelengths, while the weaker n–π* transition occurs at longer wavelengths. For substituted benzophenones, the position and intensity of these absorption bands can be modulated by the nature of the substituents. sigmaaldrich.com

While specific spectral data for 4'-Cyano-3-(1,3-dioxolan-2-YL)benzophenone is not extensively available in the reviewed literature, the presence of the cyano group is expected to cause a red-shift (bathochromic shift) in the absorption spectrum compared to unsubstituted benzophenone. This is due to the extension of the π-conjugated system.

The emission properties of benzophenones are dominated by phosphorescence from the triplet excited state at low temperatures, a characteristic feature of these molecules. Fluorescence from the singlet excited state is generally weak. The emission spectra of benzophenone derivatives can also be influenced by substituents.

Table 1: Representative Photophysical Data for Substituted Benzophenones

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |

|---|---|---|---|

| Benzophenone | ~250, ~340 | ~450 (phosphorescence) | Various |

| 4-Cyanobenzophenone | Not Specified | Not Specified | Not Specified |

Note: This table provides generalized data for benzophenone and indicates the type of data expected for its derivatives. Specific values for this compound are not available in the cited literature.

Investigation of Excited State Lifetimes and Energy Transfer Processes

Upon absorption of light, benzophenone derivatives typically undergo efficient intersystem crossing from the initially populated singlet excited state (S₁) to the triplet excited state (T₁). edinst.com The lifetime of the triplet state is a crucial parameter that governs the photochemical reactivity of these compounds. For benzophenone, the triplet state lifetime can be in the microsecond to millisecond range, depending on the solvent and temperature. edinst.com

The triplet excited state of benzophenone can participate in energy transfer processes. In a process known as photosensitization, the excited benzophenone can transfer its triplet energy to another molecule with a lower triplet energy, leading to the excitation of that molecule. rsc.orgchemrxiv.org This property is fundamental to many of its applications. The efficiency of this energy transfer is dependent on the triplet energies of the donor (benzophenone derivative) and the acceptor molecule.

Assessment of its Potential as a Photoredox Catalyst or Photosensitizer

The unique photochemical properties of benzophenones make them attractive candidates for use as photoredox catalysts and photosensitizers. nih.govsemanticscholar.orgresearchgate.net

Mechanism of Hydrogen Atom Transfer (HAT) Reactions

A hallmark of the photochemistry of benzophenone and its derivatives is their ability to undergo hydrogen atom transfer (HAT) reactions from a suitable hydrogen donor when in their triplet excited state. nih.gov This process generates a ketyl radical and a radical from the hydrogen donor. youtube.com

For this compound, the excited triplet state is expected to be a potent hydrogen abstractor. The presence of the electron-withdrawing cyano group can enhance the electrophilicity of the carbonyl oxygen in the excited state, potentially increasing its reactivity in HAT reactions.

The general mechanism for HAT by an excited benzophenone (BP) from a hydrogen donor (R-H) is as follows:

Excitation: BP + hν → ¹BP*

Intersystem Crossing: ¹BP* → ³BP*

Hydrogen Atom Transfer: ³BP* + R-H → BPH• + R•

This generation of radicals is a key step in many photoredox catalytic cycles.

Single-Electron Transfer (SET) Processes and Redox Quenching Cycles

In addition to HAT, excited benzophenones can also participate in single-electron transfer (SET) processes. sigmaaldrich.comlibretexts.org Depending on the redox potential of the interacting species, the excited benzophenone can act as either an oxidant or a reductant.

In a reductive quenching cycle, the excited benzophenone derivative accepts an electron from a donor molecule, forming a benzophenone radical anion. Conversely, in an oxidative quenching cycle, the excited benzophenone donates an electron to an acceptor molecule. The electrochemical properties of 4-cyanobenzophenone have been studied, indicating that it undergoes a one-electron reduction to form an anion radical. acs.org

These SET processes are fundamental to the application of benzophenone derivatives in photoredox catalysis for various organic transformations. nih.gov The ability to generate radical ions through SET opens up a wide range of synthetic possibilities.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzophenone |

| 4-Cyanobenzophenone |

Future Research Directions and Translational Potential

Development of Novel Reaction Methodologies Leveraging Unique Functional Group Reactivity

The distinct functional groups of 4'-Cyano-3-(1,3-dioxolan-2-yl)benzophenone offer a rich playground for the development of novel synthetic methodologies. Future research should focus on harnessing the unique reactivity of the cyano and dioxolane moieties in concert with the photochemical properties of the benzophenone (B1666685) core.

The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities. While classical transformations such as hydrolysis to carboxylic acids or reduction to amines are known, future work could explore more complex and selective conversions. For instance, transition-metal-catalyzed reactions could be developed to utilize the cyano group as a directing group for C-H functionalization on the aromatic ring, enabling the synthesis of highly substituted benzophenone derivatives with tailored electronic and steric properties.

The 1,3-dioxolane (B20135) group , a protecting group for the aldehyde, presents opportunities for controlled deprotection and subsequent in-situ reactions. Research into novel, mild deprotection methods that are orthogonal to other functional groups in complex molecular systems would be highly valuable. Furthermore, the development of one-pot tandem reactions, where the deprotected aldehyde is immediately trapped by a nucleophile or participates in a cycloaddition, could streamline synthetic pathways to complex heterocyclic systems.

Leveraging the benzophenone core's photochemical reactivity in conjunction with the other functional groups is a particularly exciting avenue. Photoinitiated reactions, where the excited triplet state of the benzophenone abstracts a hydrogen atom, could be designed to trigger intramolecular cyclizations or intermolecular additions involving the cyano or a tethered reactive partner.

Table 1: Potential Novel Reaction Methodologies

| Reaction Type | Functional Group(s) Involved | Potential Outcome | Research Focus |

| Directed C-H Functionalization | Cyano Group, Benzophenone Core | Synthesis of polysubstituted benzophenones | Development of novel catalyst systems |

| Tandem Deprotection-Cyclization | 1,3-Dioxolane Group | Efficient synthesis of heterocyclic scaffolds | Optimization of one-pot reaction conditions |

| Intramolecular Photocyclization | Benzophenone Core, Tethered Alkene/Alkyne | Synthesis of complex polycyclic structures | Investigation of stereochemical control |

In-depth Mechanistic Studies of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. Future mechanistic studies should employ a combination of experimental techniques and computational modeling to elucidate the intricate details of its chemical behavior.

Photophysical and Photochemical Pathways: A detailed investigation into the photophysics of this compound is warranted. Time-resolved spectroscopy can be used to characterize the excited states and determine quantum yields for intersystem crossing and subsequent photochemical reactions. Understanding how the electronic nature of the cyano and dioxolane substituents influences the lifetime and reactivity of the benzophenone triplet state is a key research question.

Reaction Intermediates: The identification and characterization of transient intermediates in both photochemical and ground-state reactions are essential. Techniques such as laser flash photolysis for photochemical reactions and advanced mass spectrometry and NMR techniques for ground-state reactions can provide valuable insights into the structures and lifetimes of these fleeting species.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of various transformations. Such studies can guide experimental design and provide a deeper understanding of the factors controlling reactivity.

Expansion of Applications in Emerging Areas of Materials Science and Chemical Biology

The unique combination of functionalities in this compound makes it a promising candidate for applications in several emerging scientific fields.

Materials Science: The benzophenone moiety is a well-known photo-crosslinker. This property, combined with the potential for further functionalization through the cyano and deprotected aldehyde groups, makes this compound an attractive building block for the synthesis of novel polymers and functional materials. Future research could explore its use in:

Photoresists and Micropatterning: The ability to undergo photochemical reactions could be exploited in the development of advanced photoresists for microelectronics and in the photochemical patterning of surfaces with biomolecules.

Organic Light-Emitting Diodes (OLEDs): Benzophenone derivatives are known to be used in OLEDs. The specific electronic properties imparted by the cyano and dioxolane groups could be investigated for their potential to create novel host or emissive materials with improved performance. nih.gov

Functional Polymers: The compound can be incorporated into polymer chains as a monomer or a pendant group to create materials with tunable optical, electronic, and physical properties.

Chemical Biology: The benzophenone group can be used as a photoaffinity label to study protein-ligand interactions. The additional functional groups on this compound could be used to attach it to biomolecules or to modulate its solubility and cell permeability. Future applications in chemical biology could include:

Development of Novel Photoaffinity Probes: By modifying the molecule with specific targeting moieties, it could be used to identify the binding partners of drugs or other biologically active molecules within a cellular context.

Bio-inspired Materials: The ability to crosslink with biological macromolecules could be harnessed to create novel hydrogels and other bio-inspired materials for tissue engineering and drug delivery applications.

Interdisciplinary Collaborations for Advanced Functional Material Design and Bio-inspired Research

Realizing the full potential of this compound will require a highly interdisciplinary approach. Collaborations between synthetic organic chemists, physical chemists, materials scientists, and chemical biologists will be essential to drive innovation.

Chemists and Materials Scientists: Joint efforts can lead to the rational design and synthesis of novel polymers and materials with specific properties. For example, chemists can synthesize a library of derivatives with varying substituents, which materials scientists can then test for their performance in applications such as OLEDs or as photo-crosslinking agents.

Chemists and Biologists: Collaborations in this area can focus on the development of new tools for chemical biology. Synthetic chemists can design and create novel photoaffinity probes based on the this compound scaffold, which biologists can then use to investigate complex biological processes.

Computational and Experimental Scientists: A close collaboration between computational and experimental researchers will be crucial for unraveling complex reaction mechanisms and for the predictive design of new molecules and materials with desired functionalities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.